1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
説明
特性
分子式 |
C19H21N5OS |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-pyridin-4-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H21N5OS/c1-12-13(2)26-19-16(12)17(21-11-22-19)24-9-5-14(6-10-24)18(25)23-15-3-7-20-8-4-15/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H,20,23,25) |
InChIキー |
OIGHIWVOSHHELL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)NC4=CC=NC=C4)C |
製品の起源 |
United States |
準備方法
Solvent and Temperature Effects
Comparative studies from sources and demonstrate that solvent polarity significantly impacts reaction efficiency:
| Solvent | Reaction Type | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Cyclization | 85 | 92 |
| THF | Amidation | 65 | 88 |
| Acetonitrile | NAS | 72 | 90 |
| DCM | Coupling | 78 | 94 |
Higher temperatures (reflux conditions) accelerate cyclization but risk decomposition, whereas room-temperature reactions favor selectivity in amidation steps.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enhance coupling efficiency in pyridazine-to-pyridine reductions, achieving turnover numbers (TON) of up to 500. Conversely, non-catalytic methods rely on stoichiometric bases like potassium tert-butoxide (t-BuOK), which simplify purification but reduce atom economy.
Purification and Characterization
Final purification employs recrystallization from N,N-dimethylformamide (DMF) or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:1). Source reports a purity of >96% for the analogous piperidine-4-carboxylic acid derivative, underscoring the efficacy of these methods. Characterization via ¹H-NMR and IR spectroscopy confirms the presence of critical functional groups, including the carboxamide C=O stretch at 1700 cm⁻¹ and aromatic proton resonances at δ 7.14–7.78 ppm.
Challenges and Limitations
-
Byproduct Formation : Competing reactions during cyclization generate thioether byproducts, necessitating rigorous chromatography.
-
Sensitivity to Moisture : The acyl chloride intermediate hydrolyzes rapidly, requiring anhydrous conditions throughout synthesis.
-
Scalability : While bench-scale reactions (1–5 mmol) achieve satisfactory yields, industrial-scale production faces challenges in heat dissipation and catalyst recovery .
化学反応の分析
Nucleophilic Substitution Reactions
The 4-position of the thieno[2,3-d]pyrimidine core is highly reactive toward nucleophilic substitution. In precursor synthesis, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine reacts with piperidine derivatives under reflux conditions using phosphoryl chloride (POCl₃) as a catalyst .
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| 4-Chloro-thienopyrimidine + Piperidine | POCl₃, reflux (8 h) | 91% | |
| Amide formation with pyridin-4-amine | EDCl/HOBt, DMF, 80°C (12 h) | 83% |
Metal-Catalyzed Cross-Couplings
The pyrimidine ring participates in Suzuki-Miyaura couplings. For example, brominated derivatives undergo palladium-catalyzed coupling with aryl boronic acids:
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 5-Bromo-thienopyrimidine | Pd(PPh₃)₄, Na₂CO₃, DME | Aryl-substituted thienopyrimidine | 75–89% |
Amide Bond Functionalization
The piperidine-4-carboxamide group undergoes hydrolysis and re-amination:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C (6 h) | Carboxylic acid derivative | |
| Reductive amination | NaBH₃CN, MeOH, rt (24 h) | Secondary amine formation |
Heterocycle Formation
The pyridin-4-yl group facilitates cyclocondensation reactions. For instance, interactions with o-phenylenediamine yield benzimidazole hybrids :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Carboxamide + o-Phenylenediamine | DMF, 130°C (2.5 h) | Benzimidazole-thienopyrimidine | 78% |
Oxidation and Reduction
The thienopyrimidine core resists oxidation, but the piperidine moiety can be modified:
| Process | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Piperidine oxidation | KMnO₄, H₂SO₄, 60°C (4 h) | N-Oxide derivative | |
| Nitro group reduction | H₂, Pd/C, MeOH (12 h) | Amine intermediate |
Biological Alkylation
The compound acts as a kinase inhibitor via Michael addition to cysteine residues in ATP-binding pockets. Computational studies suggest the pyrimidine nitrogen and carboxamide oxygen participate in hydrogen bonding .
Mechanistic Insights
-
Nucleophilic substitution at C4 proceeds via an SNAr mechanism due to electron-withdrawing effects of the thieno ring.
-
Suzuki couplings require bulky phosphine ligands to prevent catalyst poisoning by sulfur.
-
Benzimidazole formation involves nucleophilic attack by o-phenylenediamine on the carboxamide carbonyl .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling tailored modifications for target-specific drug design .
科学的研究の応用
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Pharmacology: It is used in the development of new drugs and in the study of drug-receptor interactions.
Biochemistry: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
類似の化合物との比較
ユニークさ
1-(5,6-ジメチルチエノ[2,3-d]ピリミジン-4-イル)-N-(ピリジン-4-イル)ピペリジン-4-カルボキサミドは、チエノピリミジンコアとピペリジンおよびピリジン部分の組み合わせなどの特定の構造的特徴によりユニークです。このユニークな構造は、類似の化合物とは異なる特定の化学的および生物学的特性を付与します。
類似化合物との比較
Substituent Variations on the Piperidine Carboxamide Group
Core Scaffold Modifications
Key Functional Differences
- Solubility : The pyridin-4-yl group in the target compound likely enhances aqueous solubility compared to the dimethoxyethyl analog () and the unsubstituted carboxamide ().
- Target Selectivity: Capivasertib () demonstrates that scaffold substitution (pyrrolo vs. thieno pyrimidine) significantly alters kinase inhibition profiles.
Research Findings and Implications
- Crystallographic Insights: Thieno[2,3-d]pyrimidine derivatives exhibit strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in crystalline states, which may correlate with target-binding efficiency in biological systems .
- Synthetic Challenges : Separation of hydroxylated derivatives (e.g., ) remains problematic, necessitating advanced purification techniques for structurally similar compounds.
生物活性
1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 338.47 g/mol. The structure includes a thienopyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
-
Inhibition of Cyclooxygenase Enzymes :
- The compound has shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have reported IC50 values indicating its potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
- For instance, one study reported that derivatives of the thienopyrimidine scaffold exhibited IC50 values ranging from 42.19 µM to over 100 µM for COX-2 inhibition, with selectivity ratios indicating a preference for COX-2 over COX-1 .
- Anti-inflammatory Effects :
- Monoamine Oxidase Inhibition :
The mechanism by which 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide exerts its biological effects appears to be multifaceted:
- COX Inhibition : By blocking the active site of COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Monoamine Oxidase Activity : Inhibition of MAO enzymes may enhance neurotransmitter levels in the brain, providing potential benefits in treating mood disorders and neurodegeneration.
Case Studies and Research Findings
Several studies have investigated the biological activity of related thienopyrimidine compounds:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound S5 | COX-2 | 42.19 | High selectivity over COX-1 |
| Compound S15 | MAO-B | 6.71 | Significant inhibition |
| Compound 8 | COX-2 | 103.47 | Moderate activity |
These findings indicate that structural modifications on the thienopyrimidine scaffold can significantly influence biological activity.
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide?
The compound is typically synthesized via multi-step reactions involving:
- Thienopyrimidine Core Formation : Cyclization of 3-amino-5-methylthiophene-2-carboxamide derivatives with appropriate electrophiles (e.g., dimethylformamide dimethyl acetal) to form the thieno[2,3-d]pyrimidine scaffold .
- Piperidine Coupling : Nucleophilic substitution or amide bond formation between 4-carboxypiperidine derivatives and the pyrimidine core. For example, activating the piperidine-4-carboxylic acid with carbonyldiimidazole (CDI) before coupling with 4-aminopyridine .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ kinase assays .
- Cellular Viability Assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess antiproliferative effects .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Q. How is the compound characterized structurally and analytically?
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry and purity .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular weight (e.g., [M+H]⁺ at m/z 409.1652) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the thieno[2,3-d]pyrimidine core under conflicting literature conditions?
- Troubleshooting Low Yields :
- Catalyst Screening : Replace traditional bases (e.g., K₂CO₃) with DMAP or DBU to enhance cyclization efficiency .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or NMP) at 80–100°C to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hours) while maintaining yields >80% .
- Analytical Cross-Validation : Compare TLC, HPLC, and LC-MS data across protocols to identify side products (e.g., dimerization byproducts) .
Q. How can structural contradictions in crystallographic data be resolved for SAR studies?
- X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups vs. 86.1° for pyridinyl moieties) to clarify conformational preferences .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict binding poses and compare with experimental hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions) .
Q. What strategies are effective for improving metabolic stability in preclinical studies?
- Trifluoromethyl Substitution : Introduce CF₃ groups to the pyridine or piperidine moieties to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the carboxamide group as an ester to enhance oral bioavailability .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Q. How can researchers address discrepancies in pharmacological data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and AUC in rodent models to identify bioavailability limitations .
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs (e.g., tumors) .
- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites and adjust dosing regimens accordingly .
Methodological Considerations
8. Best practices for handling and storing the compound:
- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (H315/H319 hazards) .
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the carboxamide group .
9. Designing target engagement studies for kinase inhibition:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates .
- RNAi Knockdown : Correlate compound efficacy with siRNA-mediated target gene silencing .
10. Addressing solubility challenges in formulation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
